1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene
Overview
Description
1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a butoxy group linked to an ethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: May be explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(tert-butoxy)benzene: Similar structure but with a tert-butoxy group instead of the ethoxyphenoxy moiety.
1-Bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene: Similar structure with slight variations in the substituents.
Uniqueness
1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-2-20-17-10-3-4-11-18(17)22-13-6-5-12-21-16-9-7-8-15(19)14-16/h3-4,7-11,14H,2,5-6,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDTVHOYDBCJBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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